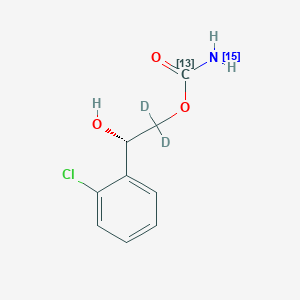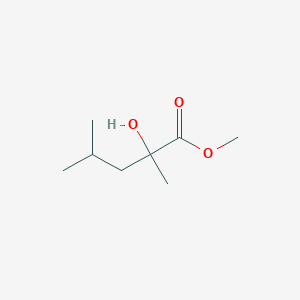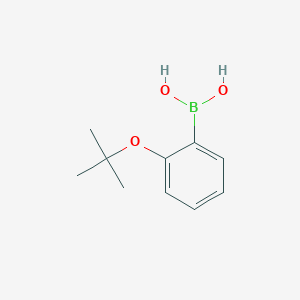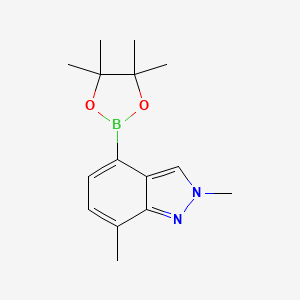![molecular formula C15H14ClN3 B13442926 (R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound belonging to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Chlorination: Introduction of the chlorine atom at the 4-position of the phenyl ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Chiral Amine Introduction: The chiral ethanamine moiety can be introduced via reductive amination using a chiral amine and a suitable reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Catalysts and automated processes are often employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can occur at the benzimidazole ring or the phenyl ring, often using hydrogenation catalysts.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield various amine derivatives.
Applications De Recherche Scientifique
Chemistry
Ligand Design: Used in the design of ligands for metal complexes.
Catalysis: Employed as a catalyst or catalyst precursor in organic reactions.
Biology
Antimicrobial Agents: Studied for potential antimicrobial properties.
Enzyme Inhibition: Investigated as inhibitors of specific enzymes.
Medicine
Pharmaceutical Development: Explored for potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-(4-chlorophenyl)benzimidazole.
Chiral Amines: Compounds like ®-1-phenylethanamine and ®-1-(4-chlorophenyl)ethanamine.
Uniqueness
®-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific combination of the benzimidazole core, the chiral ethanamine moiety, and the chlorine substitution on the phenyl ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H14ClN3 |
|---|---|
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
(1R)-1-(4-chloro-1-phenylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C15H14ClN3/c1-10(17)15-18-14-12(16)8-5-9-13(14)19(15)11-6-3-2-4-7-11/h2-10H,17H2,1H3/t10-/m1/s1 |
Clé InChI |
ORCRDCMKMNJIAN-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C=CC=C2Cl)N |
SMILES canonique |
CC(C1=NC2=C(N1C3=CC=CC=C3)C=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)

![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)

![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
